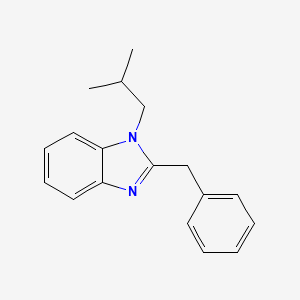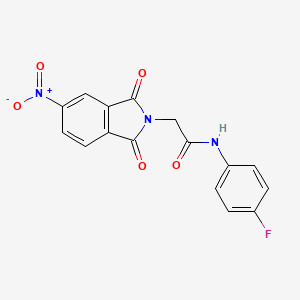
2-benzyl-1-isobutyl-1H-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-benzyl-1-isobutyl-1H-benzimidazole is a chemical compound that belongs to the benzimidazole family. It has gained significant attention from researchers due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 2-benzyl-1-isobutyl-1H-benzimidazole is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. It has been reported to inhibit the activity of topoisomerase II, which is essential for DNA replication and cell division. It also inhibits the activity of protein kinase C, which is involved in various cellular processes, including cell proliferation and apoptosis.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of fungi and bacteria, reduce inflammation, scavenge free radicals, and protect against neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-benzyl-1-isobutyl-1H-benzimidazole in lab experiments is its broad range of biological activities, which makes it a versatile compound for studying various biological processes. However, one of the limitations is its low solubility in water, which can affect its bioavailability and limit its use in certain experiments.
Direcciones Futuras
There are several future directions related to 2-benzyl-1-isobutyl-1H-benzimidazole. One of the potential applications is its use in combination therapy for cancer treatment. It has been shown to enhance the anticancer effects of other chemotherapy drugs and reduce their side effects. Another future direction is the development of novel analogs of this compound with improved solubility and bioavailability. Additionally, further studies are needed to elucidate the mechanism of action and optimize the synthesis method for higher yields and purity.
Conclusion:
In conclusion, this compound is a promising chemical compound with potential therapeutic applications. Its broad range of biological activities, including anticancer, antifungal, and antibacterial properties, makes it a versatile compound for studying various biological processes. Further research is needed to fully understand its mechanism of action and optimize its synthesis method for higher yields and purity.
Métodos De Síntesis
The synthesis of 2-benzyl-1-isobutyl-1H-benzimidazole involves the reaction of o-phenylenediamine with benzyl bromide and isobutyl bromide in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the final product. The yield of the product can be improved by optimizing the reaction conditions, such as temperature, solvent, and reaction time.
Aplicaciones Científicas De Investigación
2-benzyl-1-isobutyl-1H-benzimidazole has been extensively studied for its potential therapeutic applications. It exhibits a wide range of biological activities, including anticancer, antifungal, and antibacterial properties. It has also been reported to have anti-inflammatory, antioxidant, and neuroprotective effects.
Propiedades
IUPAC Name |
2-benzyl-1-(2-methylpropyl)benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2/c1-14(2)13-20-17-11-7-6-10-16(17)19-18(20)12-15-8-4-3-5-9-15/h3-11,14H,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVMMJPQCTYVQDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=CC=CC=C2N=C1CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![8,8-dimethyl-3-propyl-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B5613276.png)
![N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}-3-(2-oxo-1-azepanyl)propanamide](/img/structure/B5613277.png)
![3-[(3R*,4S*)-4-(dimethylamino)-1-(quinolin-4-ylcarbonyl)piperidin-3-yl]propanoic acid](/img/structure/B5613286.png)
![2-ethyl-7-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-ylmethyl]-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one dihydrochloride](/img/structure/B5613293.png)
![N-[cyclopropyl(4-methyl-2-pyridinyl)methyl]-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide dihydrochloride](/img/structure/B5613301.png)

![1-[(3-chloro-6-methoxy-1-benzothien-2-yl)carbonyl]-1H-benzimidazole](/img/structure/B5613320.png)
![3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl cyclohexanecarboxylate](/img/structure/B5613325.png)

![N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)propanamide](/img/structure/B5613335.png)
![2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5613360.png)
![(3S)-N,N-dimethyl-1-[(2-methyl-4-phenylpyridin-3-yl)carbonyl]azepan-3-amine](/img/structure/B5613367.png)
![4-chloro-N-{2-oxo-2-[2-(3-pyridinylmethylene)hydrazino]ethyl}benzamide](/img/structure/B5613382.png)
![N-allyl-3-({[(3-ethyl-4,5-dihydroisoxazol-5-yl)methyl]amino}sulfonyl)benzamide](/img/structure/B5613383.png)
